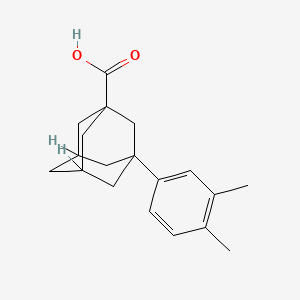

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid

説明

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid is a derivative of adamantane, a rigid, diamondoid hydrocarbon structure known for its thermal stability and lipophilicity. The compound features a carboxylic acid group at the 1-position of the adamantane core and a 3,4-dimethylphenyl substituent at the 3-position.

特性

IUPAC Name |

3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUAHUMJPBHFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971978 | |

| Record name | 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56531-57-8 | |

| Record name | 3-(3,4-Dimethylphenyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56531-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Adamantanecarboxylic acid, 1-(3,4-xylyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes

General Overview

The synthesis of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives followed by coupling reactions with substituted phenyl groups. The methods aim to optimize yield, minimize byproducts, and ensure high purity.

Preparation Method 1: Friedel-Crafts Alkylation

Description:

This method utilizes Friedel-Crafts alkylation to attach the dimethylphenyl group to an adamantane precursor.

- Starting Material: Adamantane-1-carboxylic acid is used as the base compound.

- Catalyst: Aluminum chloride (AlCl₃) is employed to facilitate the alkylation reaction.

- Reagents: 3,4-dimethylbenzoyl chloride serves as the source for the dimethylphenyl group.

- Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Reaction Scheme:

$$

\text{Adamantane-1-carboxylic acid} + \text{3,4-dimethylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound}

$$

Yield: Approximately 75–85% under optimized conditions.

Preparation Method 2: Suzuki Coupling

Description:

Suzuki coupling is employed for selective formation of the desired product using palladium catalysis.

- Starting Material: Adamantane-1-boronic acid derivative is prepared via hydroboration.

- Catalyst: Palladium(0) complexes such as Pd(PPh₃)₄ are utilized for coupling reactions.

- Reagents: Brominated 3,4-dimethylbenzene acts as the electrophile in this reaction.

- Reaction Conditions: The reaction proceeds in a mixture of ethanol and water at elevated temperatures (60–80°C).

Reaction Scheme:

$$

\text{Adamantane-1-boronic acid} + \text{Brominated 3,4-dimethylbenzene} \xrightarrow{\text{Pd(PPh}3)4} \text{this compound}

$$

Yield: Approximately 80–90%.

Preparation Method 3: Grignard Reaction

Description:

Grignard reagents are used for nucleophilic substitution on an adamantane precursor.

- Starting Material: Adamantane-1-carboxylic acid chloride is prepared as an intermediate.

- Reagents: A Grignard reagent derived from 3,4-dimethylbromobenzene is used for substitution reactions.

- Reaction Conditions: The reaction occurs in dry ether under reflux conditions to ensure complete conversion.

Reaction Scheme:

$$

\text{Adamantane-1-carboxylic acid chloride} + \text{Grignard reagent (RMgX)} \xrightarrow{\text{Dry Ether}} \text{this compound}

$$

Yield: Approximately 70–80%.

Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | 75–85 | Simple setup; moderate yield | Requires careful temperature control |

| Suzuki Coupling | Pd(PPh₃)₄ | 80–90 | High selectivity; excellent yield | Expensive catalyst |

| Grignard Reaction | RMgX | 70–80 | Versatile reagent; moderate yield | Sensitive to moisture |

化学反応の分析

Types of Reactions:

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or carboxylates, while reduction may produce alcohols .

科学的研究の応用

Pharmacological Applications

1. Inhibition of Enzymes:

Research has shown that derivatives of adamantane compounds exhibit inhibitory effects on specific enzymes. For instance, studies on adamantane carboxamide derivatives have demonstrated their potency as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. The compound 3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid and its derivatives have been synthesized and evaluated for their efficacy in this regard. Some derivatives showed IC50 values as low as 8 nM, indicating strong inhibitory activity .

2. Antiviral Activity:

Adamantane derivatives, including carboxylic acids, have been explored for their antiviral properties. They are known to interfere with viral replication mechanisms. The synthesis of such compounds often aims to enhance their bioavailability and reduce toxicity while maintaining antiviral efficacy. The structural modifications provided by the 3-(3,4-dimethylphenyl) substituent can potentially improve these properties .

Synthetic Methodologies

1. Synthesis Techniques:

The synthesis of this compound typically involves several steps:

- Carboxylation Reactions: Utilizing adamantane derivatives as starting materials, reactions with carboxylic acids or their derivatives under acidic conditions facilitate the introduction of the carboxylic group.

- Substitution Reactions: The presence of the dimethylphenyl group allows for further functionalization through electrophilic aromatic substitution or nucleophilic attacks, creating a range of derivatives with varied biological activities .

Coordination Chemistry

1. Ligand Formation:

The compound can serve as a ligand in coordination chemistry due to its ability to coordinate with metal ions through the carboxylic acid moiety. Research has indicated that adamantane-based ligands can form stable complexes with transition metals, leading to the development of new materials with unique properties. For example, coordination polymers utilizing adamantane ligands have been synthesized and characterized, showcasing their potential applications in catalysis and material science .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on 11β-HSD1 Inhibitors | Evaluate the inhibitory potency of adamantane derivatives | Compound 7j exhibited an IC50 value of 8 nM against human 11β-HSD1 |

| Synthesis of Coordination Polymers | Investigate the use of adamantane ligands in metal complexes | Successfully synthesized coordination complexes demonstrating catalytic activity |

| Antiviral Research | Assess the antiviral potential of adamantane derivatives | Identified structural modifications that enhance antiviral efficacy |

作用機序

The mechanism of action of 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Adamantane Core

Phenyl-Substituted Analogs

3-Phenyl-adamantane-1-carboxylic Acid

- Structure : Phenyl group at the 3-position.

- Molecular Formula : C₁₇H₂₀O₂ (MW: 256.34).

- Key Differences : Lacks methyl groups on the phenyl ring, reducing steric hindrance and lipophilicity compared to the 3,4-dimethylphenyl analog. Synthesis involves coupling adamantane-1-carboxylic acid with phenylboronic acid under palladium catalysis .

- 3-(4-Methoxyphenyl)adamantane-1-carboxylic Acid Structure: 4-Methoxyphenyl substituent. Molecular Formula: C₁₈H₂₂O₃ (MW: 286.37). Predicted collision cross-section (CCS) data via mass spectrometry: [M+H]⁺ at 167.9 Ų .

3-(4-Chlorophenyl)adamantane-1-carboxylic Acid

Heterocyclic-Substituted Analogs

- 3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic Acid Structure: Chloro-triazolyl substituent. Molecular Formula: C₁₃H₁₆ClN₃O₂ (MW: 282.74). Yields for such derivatives range from 47% to 81% depending on reaction conditions .

Dicarboxylic Acid Derivatives

- 1,3-Adamantanedicarboxylic Acid Structure: Carboxylic acid groups at 1- and 3-positions. Molecular Formula: C₁₂H₁₆O₄ (MW: 224.25). Key Differences: Higher acidity (two carboxyl groups) and melting point (169–171°C) compared to monocarboxylic analogs. Synthesized via one-pot methods from 1-adamantanecarboxylic acid .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Substituent Effects |

|---|---|---|---|---|

| 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid* | C₁₉H₂₄O₂ | 284.39 | Not reported | Enhanced lipophilicity, steric bulk |

| 3-Phenyl-adamantane-1-carboxylic acid | C₁₇H₂₀O₂ | 256.34 | Not reported | Moderate lipophilicity |

| 3-(4-Methoxyphenyl)adamantane-1-carboxylic acid | C₁₈H₂₂O₃ | 286.37 | Not reported | Increased polarity, electron-donating effects |

| 1,3-Adamantanedicarboxylic acid | C₁₂H₁₆O₄ | 224.25 | 169–171 | High acidity, crystalline stability |

*Predicted data based on analogs.

Spectroscopic and Analytical Comparisons

NMR Spectroscopy :

- Adamantane protons typically resonate at δ 1.6–2.3 ppm (¹H NMR). Aromatic protons in 3,4-dimethylphenyl derivatives show signals near δ 6.9–7.2 ppm (cf. δ 6.48–8.92 ppm in –3 for acrylic acid analogs) .

- Carboxylic acid protons are often broad singlets (δ ~11–12 ppm) but may be absent in deuterated solvents due to exchange .

IR Spectroscopy :

- Carboxylic acid C=O stretching at ~1700 cm⁻¹, O-H stretching at ~2500–3300 cm⁻¹. Triazole/tetrazole substituents show C-N stretches near 1500 cm⁻¹ .

生物活性

3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid is a compound belonging to the adamantane family, characterized by its unique cage-like structure and various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C19H24O2

- Molar Mass : Approximately 284.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound has been studied for its potential as an anti-inflammatory agent and its role in modulating pain pathways.

Target Interactions

- Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that this compound may inhibit COX enzymes, which are crucial in the inflammatory process. By reducing prostaglandin synthesis, it may alleviate inflammation and pain.

- Nuclear Receptors : The compound's structure allows it to interact with nuclear receptors involved in metabolic regulation, potentially influencing lipid metabolism and glucose homeostasis.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-inflammatory properties in vitro. For instance:

- Cell Line Studies : In human monocytic THP-1 cells, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as a therapeutic agent for inflammatory diseases .

In Vivo Studies

Animal models have been utilized to further explore the biological effects of this compound:

- Pain Models : In rodent models of pain, administration of this compound significantly reduced pain responses compared to control groups. The analgesic effect was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

- Metabolic Effects : Studies on diabetic rats showed that the compound improved insulin sensitivity and reduced blood glucose levels, suggesting potential applications in diabetes management .

Case Studies

Several case studies highlight the pharmacological potential of this compound:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(3,4-Dimethylphenyl)adamantane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions, as seen in analogous adamantane derivatives. For example, bromination of adamantane-carboxylic acid using AlCl₃ and Br₂ at 0–10°C (48 hours), followed by aryl group coupling in chlorobenzene (90°C, 10 hours), yields substituted derivatives . Optimization requires monitoring reaction intermediates via TLC or HPLC, adjusting catalyst ratios (e.g., AlCl₃ stoichiometry), and controlling temperature to minimize side products. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .

Q. How can researchers ensure the purity and structural integrity of this compound derivatives?

- Methodological Answer : Purity (>95%) is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (e.g., 172–176°C for unmodified adamantane-carboxylic acid) . Structural validation employs ¹H/¹³C NMR (e.g., adamantane proton signals at δ 1.63–1.83 ppm and aromatic protons at δ 6.40–7.41 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks . Elemental analysis (C, H, N) further confirms stoichiometric integrity .

Q. What safety protocols are critical when handling adamantane-carboxylic acid derivatives in laboratory settings?

- Methodological Answer : Due to acute oral toxicity (OSHA Category 4) and respiratory irritation (GHS Category 3), use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact; if exposed, rinse with water for 15 minutes and seek medical evaluation . Store in sealed containers under inert gas (N₂) to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., 3,4-dimethylphenyl vs. 4-chlorophenyl) influence the biological activity of adamantane-carboxylic acid derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the adamantane core or aryl group. For example, replacing 4-chlorophenyl with 3,4-dimethylphenyl may enhance lipophilicity (logP), assessed via shake-flask method. Biological activity (e.g., kinase inhibition) is tested in vitro using enzyme assays (IC₅₀ measurements) and cell-based models (e.g., apoptosis assays). Comparative data from derivatives like ABC294735 (IC₅₀ = 426.18 MH⁺) highlight substituent effects on potency .

Q. What analytical techniques resolve contradictions in physicochemical data (e.g., melting point discrepancies) for adamantane derivatives?

- Methodological Answer : Contradictory data (e.g., melting points varying by 2–5°C) may arise from impurities or polymorphic forms. Differential scanning calorimetry (DSC) identifies polymorphs, while X-ray crystallography confirms crystal structure. Cross-validate purity via NMR (integration ratios) and LC-MS to rule out isomeric byproducts .

Q. How can enantiomers of chiral adamantane-carboxylic acid derivatives be resolved, and why is stereochemistry significant?

- Methodological Answer : Chiral resolution uses preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic kinetic resolution (lipases in organic solvents). Stereochemical assignment via circular dichroism (CD) or single-crystal XRD is critical, as enantiomers may exhibit divergent biological activities (e.g., differential binding to target proteins) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 4 weeks. Monitor degradation via HPLC and identify products using LC-MS. Adamantane derivatives generally exhibit high thermal stability (decomposition >200°C) but may hydrolyze under strongly acidic/basic conditions .

Q. How can researchers address gaps in ecological and toxicological data for adamantane-carboxylic acid derivatives in preclinical studies?

- Methodological Answer : Perform in vitro ecotoxicity assays (e.g., Daphnia magna immobilization) and Ames tests for mutagenicity. For environmental persistence, measure biodegradation via OECD 301B (CO₂ evolution test). If data are lacking (e.g., bioaccumulation potential), use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。